A Technical Guide to the Chemical Properties of 4-(1-Methyl-1H-imidazol-2-yl)piperidine
A Technical Guide to the Chemical Properties of 4-(1-Methyl-1H-imidazol-2-yl)piperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-(1-Methyl-1H-imidazol-2-yl)piperidine. This compound is a heterocyclic building block of significant interest in medicinal chemistry, merging the structural features of both piperidine and imidazole moieties—scaffolds prevalent in numerous biologically active agents.[1] The guide details its physicochemical characteristics, proposes a robust synthetic pathway, and outlines expected analytical signatures. Furthermore, it explores the molecule's chemical reactivity, stability, and handling protocols, contextualizing its application within modern drug discovery programs by drawing parallels to structurally related pharmacologically active molecules.[2][3] This document is intended to serve as a foundational resource for scientists utilizing this molecule in the synthesis of novel chemical entities.
Molecular Identity and Physicochemical Properties
Structure and Nomenclature
4-(1-Methyl-1H-imidazol-2-yl)piperidine is comprised of a piperidine ring substituted at the 4-position with a 1-methyl-1H-imidazol-2-yl group. The secondary amine of the piperidine ring and the tertiary amine within the imidazole ring are key functional groups that dictate its chemical behavior. It is commonly supplied as a hydrochloride salt to improve solubility and stability.[4]
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IUPAC Name: 4-(1-methyl-1H-imidazol-2-yl)piperidine
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CAS Number: 1198420-89-1 (for hydrochloride salt)[5]
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Molecular Formula: C₉H₁₅N₃ (Free Base), C₉H₁₆ClN₃ (HCl Salt)[4]
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Molecular Weight: 179.25 g/mol (Free Base), 201.70 g/mol (HCl Salt)[5]
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SMILES: CN1C=CN=C1C2CCNCC2 (Free Base)[5]
Physicochemical Data
The following table summarizes key computed physicochemical properties, which are valuable for predicting the molecule's behavior in various experimental settings, such as its solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 29.85 Ų | [5] |
| LogP (predicted) | 1.3089 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 1 | [5] |
Synthesis and Purification
While specific proprietary synthesis methods may vary, a plausible and efficient pathway can be designed based on established organometallic and heterocyclic chemistry principles. The following proposed synthesis demonstrates a logical approach for laboratory-scale preparation.
Retrosynthetic Analysis
The key bond for disconnection is the C-C bond between the piperidine C4 and the imidazole C2. This leads to a piperidin-4-one derivative, a common starting material, and a 2-lithiated 1-methylimidazole, a potent nucleophile. This strategy is advantageous as it builds the core scaffold efficiently. An alternative would involve constructing the imidazole ring onto a pre-functionalized piperidine, but the former approach is often more direct.
Proposed Synthetic Pathway
The proposed four-step synthesis begins with commercially available N-Boc-4-piperidone. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic; it is stable under the nucleophilic and basic conditions of the initial steps but can be readily removed under acidic conditions without affecting the imidazole ring.
Step 1: Grignard Reaction with 2-lithio-1-methylimidazole
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Prepare a solution of 1-methylimidazole in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).
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Add n-butyllithium (n-BuLi) dropwise to deprotonate the C2 position, forming the highly reactive 2-lithio-1-methylimidazole species. The causality here is the high acidity of the C2 proton of the imidazole ring.
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Introduce a solution of N-Boc-4-piperidone in THF to the reaction mixture. The lithiated imidazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidone.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product, tert-butyl 4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate, with an organic solvent like ethyl acetate.
Step 2: Deoxygenation of the Tertiary Alcohol
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The tertiary alcohol formed in the previous step must be removed. A Barton-McCombie deoxygenation is a classic and effective method.
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Alternatively, a more modern approach involves converting the alcohol to a xanthate ester followed by radical-initiated reduction with a tin-free reagent like dilauroyl peroxide and a suitable hydrogen donor to mitigate toxicity concerns.
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A simpler, albeit potentially lower-yielding, method is direct reduction using a strong acid like trifluoroacetic acid (TFA) and a reducing agent such as triethylsilane (TES), which proceeds via a stabilized carbocation intermediate.
Step 3: Boc Deprotection
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Dissolve the product from the deoxygenation step in a suitable solvent like dichloromethane (DCM) or methanol.
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Add a strong acid, such as trifluoroacetic acid (TFA) or a saturated solution of hydrogen chloride (HCl) in methanol.[6]
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Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete removal of the Boc group.[6] The mechanism involves the protonation of the carbonyl oxygen followed by the elimination of isobutylene and carbon dioxide.
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Evaporate the solvent and excess acid to yield the crude product, likely as its corresponding salt.
Step 4: Purification
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The final product can be purified by recrystallization if a crystalline salt is obtained.
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Alternatively, if the free base is desired, neutralize the salt with a base (e.g., NaHCO₃ solution) and extract the free base into an organic solvent.
-
Purify the free base using column chromatography on silica gel.
Workflow Diagram: Proposed Synthesis
Caption: Proposed synthetic workflow for 4-(1-Methyl-1H-imidazol-2-yl)piperidine.
Spectroscopic and Analytical Characterization
While public experimental spectra for this specific molecule are limited, its structure allows for reliable prediction of its key spectroscopic features.[7] A combination of NMR, IR, and mass spectrometry would be required for unambiguous identification.
Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | - Imidazole Protons: Two singlets or narrow doublets in the aromatic region (~6.8-7.2 ppm).- N-Methyl Group: A sharp singlet around 3.6-3.8 ppm.- Piperidine Protons: A complex series of multiplets in the aliphatic region (~1.5-3.5 ppm). The proton on the piperidine nitrogen (NH) will appear as a broad singlet, which is exchangeable with D₂O.- C4-Proton: A multiplet (~2.8-3.2 ppm) coupled to adjacent piperidine protons. |
| ¹³C NMR | - Imidazole Carbons: Three signals in the range of ~115-145 ppm, with the C2 carbon being the most downfield.- N-Methyl Carbon: A signal around 30-35 ppm.- Piperidine Carbons: Four distinct signals in the aliphatic region (~25-50 ppm). |
| IR Spectroscopy | - N-H Stretch: A moderate, somewhat broad absorption around 3300-3400 cm⁻¹ from the piperidine secondary amine.- C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.- C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the imidazole ring. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 179 for the free base.- Key Fragments: Expect fragmentation patterns corresponding to the loss of parts of the piperidine ring or cleavage of the bond between the two rings. |
Experimental Protocol: ¹H NMR Spectroscopy
This protocol ensures a self-validating system for acquiring high-quality data.
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Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down N-H proton exchange, resulting in a sharper NH signal.[7]
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Spectrometer Setup: Insert the sample into the spectrometer. Perform standard tuning and matching of the probe, followed by shimming on the deuterium lock signal to optimize magnetic field homogeneity.
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Data Acquisition: Acquire a standard ¹H spectrum (e.g., 16 scans). To confirm the identity of the N-H proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum; the N-H signal should disappear or significantly diminish.
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Data Processing: Apply Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate all signals and reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
Chemical Reactivity and Stability
The reactivity of 4-(1-Methyl-1H-imidazol-2-yl)piperidine is governed by its two core heterocyclic components.
Reactivity of the Piperidine Moiety
The secondary amine in the piperidine ring is both basic and nucleophilic.[8]
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Basicity: It readily reacts with acids to form salts, such as the commercially available hydrochloride salt.[4]
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N-Alkylation/Acylation: The lone pair on the nitrogen can attack electrophiles, making it a versatile handle for further functionalization. It can undergo reactions like acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and reductive amination.
Reactivity of the Imidazole Moiety
The 1-methylimidazole ring is an electron-rich aromatic system.
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Aromaticity: The ring is generally stable and resistant to ring-opening.
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Electrophilic Substitution: While the C2 position is blocked, electrophilic attack (e.g., bromination, nitration) could potentially occur at the C4 or C5 positions, though such reactions may require forcing conditions.[9]
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N-Coordination: The sp²-hybridized nitrogen at the 3-position can act as a ligand to coordinate with metal ions, a property often exploited in bioinorganic chemistry and catalysis.[10]
Stability and Storage
The compound is stable under normal laboratory handling and storage conditions.[4] It should be stored in a cool, dry place away from incompatible materials.
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Incompatibilities: Avoid strong oxidizing agents and strong bases.[4]
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Thermal Decomposition: In case of fire, thermal decomposition may produce hazardous gases, including carbon oxides and nitrogen oxides.[4]
Diagram: Key Reactivity Sites
Caption: Conceptual reactivity map of the molecule. (Note: A real diagram would replace the text with a 2D chemical structure).
Applications in Research and Drug Development
Role as a Synthetic Building Block
4-(1-Methyl-1H-imidazol-2-yl)piperidine is primarily utilized as a scaffold or building block in synthetic and medicinal chemistry.[4][5] Its bifunctional nature—a modifiable piperidine nitrogen and a stable imidazole core—allows for the systematic exploration of chemical space in lead optimization campaigns. Derivatives can be created by attaching various pharmacophores to the piperidine nitrogen to modulate properties like potency, selectivity, and pharmacokinetics.
Pharmacological Context
The combination of piperidine and imidazole rings is a privileged structural motif in drug discovery.
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Opioid Receptor Modulation: A novel class of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, which are structurally very similar to the topic compound, have been identified as potent and selective delta-opioid agonists.[2] This suggests that the 4-(imidazol-2-yl)piperidine core is a viable scaffold for targeting G-protein coupled receptors.
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Diverse Biological Activities: Imidazole and piperidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[3][11] This compound serves as a valuable starting point for developing new agents in these therapeutic areas.
Safety and Handling
The following information is derived from the Safety Data Sheet (SDS) for the hydrochloride salt and represents best practices for laboratory handling.[4]
Hazard Identification
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GHS Classification: Acute Toxicity, Oral (Category 4); Acute Toxicity, Inhalation (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System.[4]
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Signal Word: Warning[4]
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Hazard Statements: H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[4][12]
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Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[4]
-
Skin and Body Protection: Wear a lab coat and other appropriate protective clothing.[4]
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Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[4]
-
First Aid Measures
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
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Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[4]
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Storage and Disposal
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong bases and oxidizing agents.[4]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled by an authorized incinerator or waste disposal facility.[4]
References
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Stoyanov, V., El'chaninov, M. M., & Pozharskii, A. (1989). 2-Substituted imidazoles. 1. Reactions of 1-methyl-2-(2-furyl)imidazole with electrophiles. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
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Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. Retrieved from [Link]
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Alfa Aesar. (2026). 4-Methylpiperidine Safety Data Sheet. Retrieved from [Link]
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Penta Chemicals. (2024). Piperidine Safety Data Sheet. Retrieved from [Link]
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PubChemLite. (n.d.). 4-[(1-methyl-1h-imidazol-2-yl)methyl]piperidine. Retrieved from [Link]
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Conti, P., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Retrieved from [Link]
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Trabanco, A. A., et al. (2006). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives, a Novel Class of Selective Delta-Opioid Agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]
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SCIRP. (n.d.). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
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ChemBK. (n.d.). 4-(1H-IMIDAZOL-2-YLMETHYL)-PIPERIDINE 2HCL. Retrieved from [Link]
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SpectraBase. (n.d.). Piperidine. Retrieved from [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters. Retrieved from [Link]
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Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
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International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
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Luchinat, N., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank. Retrieved from [Link]
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